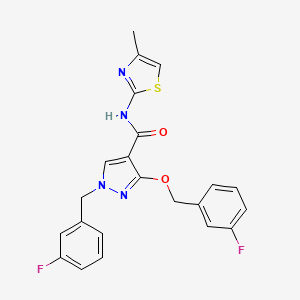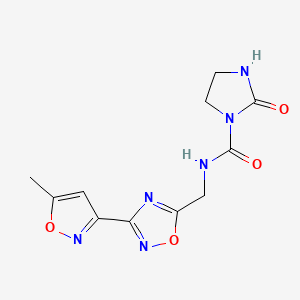![molecular formula C16H13BrN2O4 B3020200 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide CAS No. 2320538-80-3](/img/structure/B3020200.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide is a complex organic compound that features a bifuran moiety, a bromopyridine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the bifuran and bromopyridine intermediates. One common method involves the reaction of 2,2’-bifuran with an appropriate brominating agent to introduce the bromine atom at the desired position. This is followed by the coupling of the brominated bifuran with a pyridine derivative under conditions that facilitate the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave radiation can be employed to facilitate the coupling reactions and improve the overall efficiency of the synthetic process. Additionally, the use of effective coupling reagents such as DMT/NMM/TsO− or EDC can further optimize the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The bromopyridine ring can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and dyes for solar cells
Mécanisme D'action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The bifuran and bromopyridine moieties can interact with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydro-2,2’-bifuran: A simpler bifuran derivative with similar structural features.
5-Bromopyridine-3-carboxamide: Lacks the bifuran moiety but shares the bromopyridine and carboxamide functionalities.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide is unique due to the combination of the bifuran and bromopyridine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Propriétés
IUPAC Name |
5-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-11-6-10(7-18-8-11)16(21)19-9-12(20)13-3-4-15(23-13)14-2-1-5-22-14/h1-8,12,20H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLBIHMLOZQERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B3020120.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B3020122.png)


![N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3020127.png)

![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)




